![molecular formula C7H5N3O2 B056153 5-Nitro-2-pyridineacetonitrile CAS No. 123846-66-2](/img/structure/B56153.png)
5-Nitro-2-pyridineacetonitrile
Overview
Description
5-Nitro-2-pyridineacetonitrile is a nitro compound with a pyridine ring . It is a colorless solid that is used in organic synthesis and as a reagent in various scientific .
Molecular Structure Analysis
The molecular formula of 5-Nitro-2-pyridineacetonitrile is C7H5N3O2 . The molecule contains a total of 17 bonds. There are 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 nitro group (aromatic), and 1 Pyridine .Scientific Research Applications
Pharmaceuticals
5-Nitro-2-pyridineacetonitrile is often used as an intermediate in the synthesis of various pharmaceutical compounds . It plays a crucial role in the production of drugs, contributing to the development of new methods for the introduction of nitrogen in organic small molecules .
Agrochemicals
The pyridine fragment, a part of 5-Nitro-2-pyridineacetonitrile, is capable of modifying the properties of compounds, sometimes changing their application, and can be a unique pharmacophore . It has been used in the synthesis of plant protection chemicals, making it one of the most commercially successful heterocycles in the 21st century .
Dyestuff
5-Nitro-2-pyridineacetonitrile is used as an important raw material and intermediate in the production of dyestuffs . Its unique chemical properties make it a valuable component in the creation of various dyes.
Organic Synthesis
5-Nitro-2-pyridineacetonitrile is a significant intermediate in organic synthesis . It’s used in the synthesis of cyanides, tetrasubstituted olefins, heterocyclic compounds, and amides from acetonitrile, with methodologies involving conventional metal catalysis and electrochemical reactions .
Research Use
5-Nitro-2-pyridineacetonitrile is offered for experimental and research use . It’s used in various scientific experiments to understand its properties and potential applications better.
Electrochemical Conversions
Due to its good conductivity and environmentally friendly features, 5-Nitro-2-pyridineacetonitrile has been used in the field of electrochemical conversions . It’s a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Safety and Hazards
When handling 5-Nitro-2-pyridineacetonitrile, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains .
Mechanism of Action
Target of Action
The compound belongs to the class of nitrile-containing pharmaceuticals, which have been found to interact with a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways, influencing their downstream effects .
Pharmacokinetics
Nitrile-containing pharmaceuticals are generally known to have improved pharmacokinetic profiles .
Action Environment
It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . It should be stored in a well-ventilated place with the container kept tightly closed .
properties
IUPAC Name |
2-(5-nitropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475851 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123846-66-2 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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